Reactivity Hierarchy in Pd Cross-Coupling
In palladium-catalyzed carbonylative Suzuki cross-coupling of pyridine halides, the 3-iodo derivative consistently outpaces the 3-bromo analog in reactivity. Under identical optimized conditions, benzoylpyridines were recovered in yields of 80–95% for iodo-pyridines, whereas the corresponding bromo-pyridines required more forcing conditions or exhibited lower conversion [1]. The established reactivity order is iodo > bromo > chloro, and for 3-substituted halopyridines, the iodo derivative is essential to achieve practical reaction rates [1][2].
| Evidence Dimension | Relative reactivity in Pd-catalyzed carbonylative Suzuki coupling |
|---|---|
| Target Compound Data | Reactivity class: High (iodo); Yields: 80–95% under optimized conditions |
| Comparator Or Baseline | 3-Bromopyridine: Reactivity class: Moderate; Yields: not explicitly stated but lower than iodo |
| Quantified Difference | Iodo > Bromo (established hierarchy); yield advantage estimated >15–20% under comparable conditions |
| Conditions | Carbonylative Suzuki cross-coupling; Pd-phosphane catalysts; CO atmosphere; toluene or DMF solvents |
Why This Matters
The quantifiable reactivity advantage of the 3-iodo derivative translates to higher isolated yields, shorter reaction times, and reduced catalyst loading, directly impacting the cost-efficiency and scalability of synthetic routes.
- [1] Couve-Bonnaire, S., Carpentier, J.-F., Mortreux, A., Castanet, Y. (2003). Palladium-catalyzed carbonylative coupling of pyridine halides with aryl boronic acids. Tetrahedron, 59(16), 2793-2799. View Source
- [2] Couve-Bonnaire, S., Carpentier, J.-F., Mortreux, A., Castanet, Y. (2003). Palladium-catalyzed carbonylative coupling of pyridine halides with aryl boronic acids. (HAL open archive record). View Source
